molecular formula C5H4FNO2S B13303327 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid

Cat. No.: B13303327
M. Wt: 161.16 g/mol
InChI Key: LYTGBISIKGMBJZ-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid typically involves the reaction of 2-fluoroacetic acid with a thiazole derivative. One common method includes the use of thiourea and 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles.

Scientific Research Applications

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites .

Comparison with Similar Compounds

2-Fluoro-2-(1,2-thiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its fluorine substitution, which enhances its biological activity and membrane permeability compared to other thiazole derivatives.

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

2-fluoro-2-(1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C5H4FNO2S/c6-4(5(8)9)3-1-2-7-10-3/h1-2,4H,(H,8,9)

InChI Key

LYTGBISIKGMBJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C(C(=O)O)F

Origin of Product

United States

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